Benzoclidine hydrochloride
Overview
Description
Benzocaine hydrochloride is a local anesthetic and topical antiseptic used in various topical formulations for the treatment of infectious diseases . It belongs to a group of medicines known as topical local anesthetics and works by deadening the nerve endings in the skin .
Synthesis Analysis
Benzocaine can be synthesized through electrophilic and nucleophilic reactions, which are common procedures to construct a library of benzocaine derivatives . These reactions provide structures with antimicrobial, anti-inflammatory, and anticancer activities .
Molecular Structure Analysis
The molecular formula of Benzocaine hydrochloride is C9H12ClNO2 . Its average mass is 201.650 Da and its monoisotopic mass is 201.055649 Da .
Chemical Reactions Analysis
Benzocaine can undergo various reactions to form a variety of derivatives with promising features . For instance, it can react with hydrochloric acid (HCl) to form a hydrochloride salt, which is more soluble in water than in ether .
Physical And Chemical Properties Analysis
Benzocaine exhibits triple action including pain relieving, antioxidative, and antimicrobial activity . It has a low pKa value (2.6) and solubility in aqueous conditions (0.4 mg/ml), which allows it to remain localized in wounds, providing long-term pain relief .
Scientific Research Applications
1. Development of New Reagents for Blood Detection
Imipramine hydrochloride and desipramine hydrochloride are proposed as new reagents for detecting blood in urine, offering an alternative to hazardous carcinogens like benzidine. These reagents, when mixed with acetic acid and hydrogen peroxide, impart a green-blue to blue color to blood, comparable in effectiveness to benzidine. They are non-carcinogenic, cost-effective, and have the necessary sensitivity and stability for this application (Syed, Silwadi, & Khatoon, 2002).
2. Analytical Method Development for Pharmaceutical Compounds
A reverse phase high-performance liquid chromatography (RP-HPLC) method was developed for the simultaneous determination of Benzydamine hydrochloride and Cetylpyridinium chloride in oral spray solutions. This method provides a reliable approach for the quality control of pharmaceutical products containing these compounds (Piponski et al., 2022).
3. Efficacy in Oral Health
Benzydamine hydrochloride, as a mouth wash, was studied for its effectiveness in subjects with severe gingivitis. The study found that it was as effective as chlorhexidine digluconate in reducing gingival inflammation caused by plaque accumulation, offering an alternative treatment in oral health (Seshan, Shanavas, & Ashwini, 2016).
4. Application in Postoperative Care
Topical application of Benzydamine hydrochloride was evaluated for its efficacy in preventing postoperative sore throat in adults undergoing tracheal intubation for elective surgery. The systematic review and meta-analysis found that Benzydamine reduced the incidence of postoperative sore throat compared to control and lidocaine, without significant adverse events (Kuriyama, Aga, & Maeda, 2018).
Safety And Hazards
Benzocaine can cause a serious condition called methemoglobinemia, in which the amount of oxygen carried through the blood is greatly reduced. This condition is life-threatening and can result in death . It is also considered hazardous by the 2012 OSHA Hazard Communication Standard and is a moderate to severe irritant to the skin and eyes .
properties
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl benzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2.ClH/c16-14(12-4-2-1-3-5-12)17-13-10-15-8-6-11(13)7-9-15;/h1-5,11,13H,6-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPMCYQIJOUUFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC(=O)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
16852-81-6 (Parent) | |
Record name | Oxylidin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007348267 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
267.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoclidine hydrochloride | |
CAS RN |
7348-26-7 | |
Record name | 1-Azabicyclo[2.2.2]octan-3-ol, 3-benzoate, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7348-26-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxylidin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007348267 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BENZOCLIDINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZYM70P491 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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